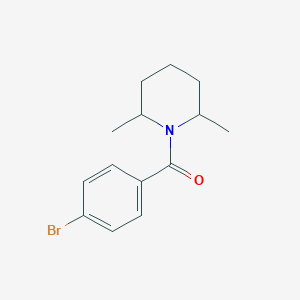![molecular formula C30H30NO2P B14910982 Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)
Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(6-(dimethylamino)-2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is a complex organic compound that features a biphenyl structure with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-(dimethylamino)-2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate typically involves multi-step organic reactionsThe final step involves esterification to form the propanoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction conditions are crucial to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(6-(dimethylamino)-2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(6-(dimethylamino)-2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as part of drug discovery efforts.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Methyl 3-(6-(dimethylamino)-2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence various biochemical pathways and cellular processes, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(dimethylamino)-3-oxo-propanoate: Similar in structure but lacks the biphenyl and diphenylphosphanyl groups.
Methyl 3-(dimethoxyphosphinoyl)propionate: Contains a phosphinoyl group instead of a diphenylphosphanyl group.
Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate: Features a piperidine ring instead of a biphenyl structure.
Uniqueness
Methyl 3-(6-(dimethylamino)-2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is unique due to its combination of functional groups and biphenyl core. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C30H30NO2P |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
methyl 3-[3-(dimethylamino)-2-(2-diphenylphosphanylphenyl)phenyl]propanoate |
InChI |
InChI=1S/C30H30NO2P/c1-31(2)27-19-12-13-23(21-22-29(32)33-3)30(27)26-18-10-11-20-28(26)34(24-14-6-4-7-15-24)25-16-8-5-9-17-25/h4-20H,21-22H2,1-3H3 |
InChI-Schlüssel |
VLBANVDCAVHHIS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910907.png)
![n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine](/img/structure/B14910908.png)



![N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910929.png)








